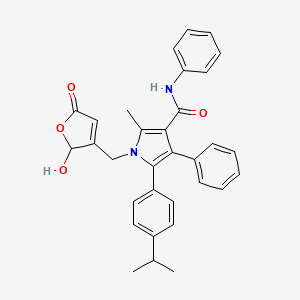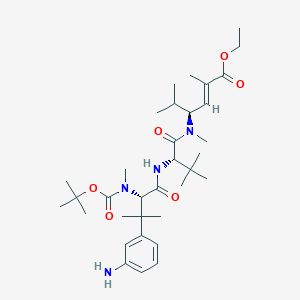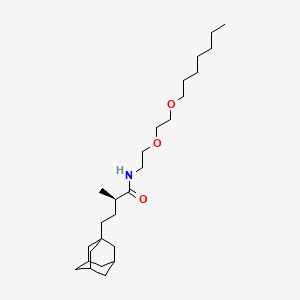
HyT36(-Cl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HyT36(-Cl) is a low molecular weight hydrophobic tag that promotes the degradation of fusion proteins and the pseudokinase Her3. It is primarily used in scientific research to study protein degradation and stability. The compound is known for its ability to selectively destabilize and degrade specific proteins, making it a valuable tool in molecular biology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HyT36(-Cl) involves several steps, starting with the preparation of the core structure followed by the introduction of the hydrophobic tag. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific details of the synthetic route are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of HyT36(-Cl) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product. The compound is typically produced in facilities equipped with advanced chemical synthesis and purification technologies .
Chemical Reactions Analysis
Types of Reactions: HyT36(-Cl) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: HyT36(-Cl) can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehydrogenated products .
Scientific Research Applications
HyT36(-Cl) has a wide range of applications in scientific research, including:
Chemistry: Used to study the stability and degradation of proteins and other biomolecules.
Biology: Employed in cellular studies to investigate protein interactions and functions.
Industry: Utilized in the development of biotechnological products and processes
Mechanism of Action
HyT36(-Cl) exerts its effects by promoting the degradation of fusion proteins and the pseudokinase Her3. The compound selectively destabilizes these proteins, leading to their degradation via the ubiquitin-proteasome pathway. This process involves the tagging of the target protein with ubiquitin molecules, which signals for its degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin ligase complex and the proteasome machinery .
Comparison with Similar Compounds
HyT13: Another hydrophobic tag used for protein degradation.
HyT27: Known for its ability to degrade specific kinases.
HyT45: Used in studies involving protein-protein interactions.
Uniqueness of HyT36(-Cl): HyT36(-Cl) is unique due to its high selectivity and efficiency in degrading fusion proteins and the pseudokinase Her3. Its specific hydrophobic tag structure allows for targeted degradation, making it a valuable tool in research applications where precise protein manipulation is required .
Properties
Molecular Formula |
C26H47NO3 |
|---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
(2R)-4-(1-adamantyl)-N-[2-(2-heptoxyethoxy)ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C26H47NO3/c1-3-4-5-6-7-11-29-13-14-30-12-10-27-25(28)21(2)8-9-26-18-22-15-23(19-26)17-24(16-22)20-26/h21-24H,3-20H2,1-2H3,(H,27,28)/t21-,22?,23?,24?,26?/m1/s1 |
InChI Key |
NMHRXDSNWFMJMP-NBEIGTDRSA-N |
Isomeric SMILES |
CCCCCCCOCCOCCNC(=O)[C@H](C)CCC12CC3CC(C1)CC(C3)C2 |
Canonical SMILES |
CCCCCCCOCCOCCNC(=O)C(C)CCC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


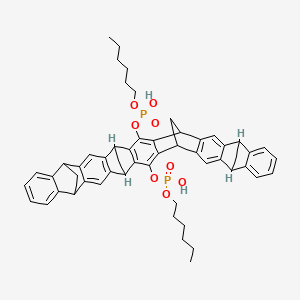
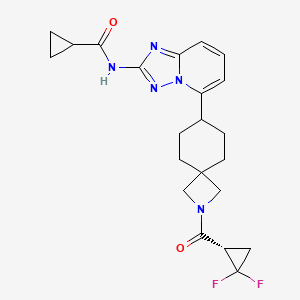

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)
![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12394553.png)





![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
